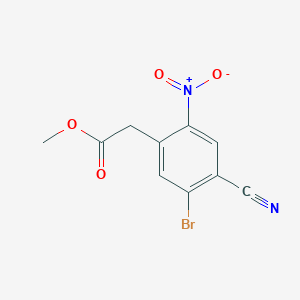
4-(2-Aminoethoxy)-N-isopropylbenzamide
Vue d'ensemble
Description
4-(2-Aminoethoxy)-N-isopropylbenzamide (AIB) is a small molecule that has been studied extensively for its potential applications in a variety of scientific research fields. AIB is an amide derivative of benzamide and is composed of two amino groups and a carboxyl group. AIB has been found to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects. Due to its versatile properties, AIB has been used in a variety of scientific research studies to explore its potential therapeutic effects.
Applications De Recherche Scientifique
Synthesis and Characterization of Polyimides
4-(2-Aminoethoxy)-N-isopropylbenzamide is used in the synthesis of new diamines for the creation of polyimides. This application is significant in polymer science, contributing to the development of materials with desirable thermal and solvent resistance properties. These polyimides are synthesized through a two-step procedure involving poly(amic acid) formation and subsequent cyclodehydration, yielding polymers with inherent viscosities of 0.62–0.97 dl/g. The solubility of these polymers in organic solvents and their thermal stability (degradation temperatures between 240°C to 550°C) highlight their potential in various industrial applications (Butt et al., 2005).
Electrochemical Oxidation in Antioxidant Study
Another significant application is in the study of the electrochemical oxidation of amino-substituted benzamide derivatives. These compounds, including 4-(2-Aminoethoxy)-N-isopropylbenzamide, demonstrate potential as powerful antioxidants due to their ability to scavenge free radicals. Understanding their electrochemical oxidation mechanisms is crucial for comprehending their radical scavenging activity. This research contributes to the broader field of antioxidants and their potential therapeutic applications (Jovanović et al., 2020).
Hemoglobin Allosteric Activity Modifiers
In the field of medicinal chemistry, derivatives of 4-(2-Aminoethoxy)-N-isopropylbenzamide are explored for their potential to modulate the oxygen affinity of human hemoglobin. This investigation into allosteric effectors of hemoglobin could have significant implications in clinical and biological areas that require a reversal of depleted oxygen supply, such as in ischemia, stroke, and tumor radiotherapy. The modification of hemoglobin’s oxygen affinity is a promising area of research for therapeutic intervention (Randad et al., 1991).
Anticonvulsant Activity Study
4-(2-Aminoethoxy)-N-isopropylbenzamide also finds application in the development of anticonvulsant drugs. The compound's derivatives have been tested for their effectiveness against seizures, demonstrating significant potential in the treatment of epilepsy and related disorders. This research contributes to the ongoing search for more effective and safer anticonvulsant medications (Clark et al., 1984).
Propriétés
IUPAC Name |
4-(2-aminoethoxy)-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIXJHOTOLQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)-N-isopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)


![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)